1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

TRPV1 antagonist pain calcium flux assay

CAS 2034450-83-2, systematic name 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (MF: C₁₉H₂₂N₄O₂S, MW: 370.47), is a synthetic urea derivative incorporating a 5-methyl-3-(thiophen-2-yl)-1H-pyrazole core tethered via an ethyl linker to a 4-methoxybenzyl urea moiety. This compound belongs to the broader pyrazolyl-urea class, a privileged scaffold in medicinal chemistry recognized for modulating diverse intracellular kinase targets (e.g., Src, p38-MAPK, TrKA) and exhibiting anti-angiogenic and anti-proliferative activities.

Molecular Formula C19H22N4O2S
Molecular Weight 370.47
CAS No. 2034450-83-2
Cat. No. B2777319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034450-83-2
Molecular FormulaC19H22N4O2S
Molecular Weight370.47
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3
InChIInChI=1S/C19H22N4O2S/c1-14-12-17(18-4-3-11-26-18)22-23(14)10-9-20-19(24)21-13-15-5-7-16(25-2)8-6-15/h3-8,11-12H,9-10,13H2,1-2H3,(H2,20,21,24)
InChIKeyOQQGEMWCVLOJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034450-83-2): Compound Class and Baseline Characterization for Research Procurement


CAS 2034450-83-2, systematic name 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (MF: C₁₉H₂₂N₄O₂S, MW: 370.47), is a synthetic urea derivative incorporating a 5-methyl-3-(thiophen-2-yl)-1H-pyrazole core tethered via an ethyl linker to a 4-methoxybenzyl urea moiety [1]. This compound belongs to the broader pyrazolyl-urea class, a privileged scaffold in medicinal chemistry recognized for modulating diverse intracellular kinase targets (e.g., Src, p38-MAPK, TrKA) and exhibiting anti-angiogenic and anti-proliferative activities [2]. Specifically, CAS 2034450-83-2 has been annotated in BindingDB as exhibiting antagonist activity at the human recombinant TRPV1 ion channel [3], a validated therapeutic target for pain, neurogenic inflammation, and bladder overactivity. The compound's three-region architecture—a heteroaryl pyrazole-thiophene core, a flexible ethyl spacer, and a methoxybenzyl urea terminus—defines its pharmacophoric fingerprint and distinguishes it from other pyrazolyl-ureas in the literature that feature alternative N-aryl/benzyl/alkyl urea substitutions [1].

Why 1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Readily Substituted by Other Pyrazolyl-Urea TRPV1 Ligands


The pyrazolyl-urea chemotype encompasses compounds with widely divergent TRPV1 pharmacology ranging from nanomolar antagonists (e.g., SB-705498 derivatives) to potent partial agonists (e.g., MDR-652, Ki = 11.4 nM for hTRPV1) , with functional selectivity governed by subtle structural variations in the urea N-substituent and the pyrazole 3-position heteroaryl group. CAS 2034450-83-2, which contains a 5-methyl-3-(thiophen-2-yl)-1H-pyrazole core and a 4-methoxybenzyl urea terminus, exhibits a Ki of approximately 14,000 nM (14 μM) at human recombinant TRPV1 [1], positioning it orders of magnitude weaker than prototypical high-affinity TRPV1 ligands. Even among closely related analogs such as 1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034633-39-9) or 1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-34-6), differences in the urea N-substituent—ethyl, 3-chlorophenyl, versus 4-methoxybenzyl—are anticipated to alter TRPV1 binding mode, selectivity vs. other targets, and physicochemical properties (e.g., XLogP3 of 2.6 for CAS 2034450-83-2) [2]. Generic substitution without direct head-to-head comparative pharmacological and selectivity profiling is therefore scientifically unwarranted.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea vs. Comparator TRPV1 Ligands


TRPV1 Antagonist Affinity: Micromolar Activity of CAS 2034450-83-2 vs. Nanomolar TRPV1 Ligands MDR-652 and SB-705498

CAS 2034450-83-2 exhibits TRPV1 antagonist activity with an apparent Ki of 1.40 × 10⁴ nM (14 μM), measured by inhibition of pH 5.5-induced calcium influx in human 1321N1 astrocytoma cells recombinantly expressing hTRPV1 in a FLIPR assay [1]. By comparison, the prototypical TRPV1 partial agonist MDR-652 (CAS 1933528-96-1) binds hTRPV1 with a Ki of 11.4 nM , representing an approximately 1,228-fold difference in target affinity. The reference antagonist SB-705498 exhibits an IC₅₀ of approximately 3 nM at hTRPV1 in comparable FLIPR-based calcium assays [2], representing a >4,600-fold separation. These quantitative differences in direct binding/functional assays establish that CAS 2034450-83-2 is a low-affinity TRPV1 antagonist relative to the nanomolar-potency ligands typically employed in TRPV1 drug discovery campaigns.

TRPV1 antagonist pain calcium flux assay FLIPR structure-activity relationship

Structural Differentiation of CAS 2034450-83-2 from MDR-652 and Other Pyrazolyl-Urea TRPV1 Ligands: Pharmacophore Architecture and Physicochemical Profile

CAS 2034450-83-2 is built on a 5-methyl-3-(thiophen-2-yl)-1H-pyrazole core connected via an ethylene spacer to a 4-methoxybenzyl urea moiety (MW: 370.47; XLogP3: 2.6; TPSA: 96.4 Ų; HBD: 2; HBA: 4; rotatable bonds: 7) [1]. This architecture differs fundamentally from MDR-652 (CAS 1933528-96-1), which contains a 2-(tert-butyl)-4-(3-chlorophenyl)thiazole core linked via a methylene spacer to a 3-fluoro-4-(hydroxymethyl)phenyl urea (MW: 488.02) . The three-region pharmacophore of MDR-652 (region A: 3-fluoro-4-(hydroxymethyl)phenyl; region B: urea; region C: 4-(3-chlorophenyl)thiazol-5-yl-methyl) is topologically distinct from the pyrazole-ethylene-phenylmethoxy scaffold of CAS 2034450-83-2. Compared to the 1-ethyl analog (CAS 2034633-39-9)—which replaces the 4-methoxybenzyl urea N-substituent with an ethyl group—CAS 2034450-83-2 introduces a larger, more lipophilic aromatic substituent, increasing the XLogP3 and TPSA and adding potential π-stacking and hydrogen-bonding interactions . These structural differences have proven critical in TRPV1 SAR: for example, a single substitution can convert a TRPV1 agonist into an antagonist [2].

pharmacophore mapping molecular design TRPV1 ligand physicochemical properties XLogP topological polar surface area

Pyrazolyl-Urea Scaffold Versatility: Multitarget Potential of CAS 2034450-83-2 vs. Selective TRPV1 Ligands

The pyrazolyl-urea scaffold, to which CAS 2034450-83-2 belongs, is a well-documented privileged structure with activity across multiple kinase targets including Src, p38-MAPK, and TrKA, as well as anti-angiogenic effects in HUVEC and zebrafish models [1]. In contrast, MDR-652 is reported as a highly specific TRPV1 agonist with no documented significant off-target kinase activity at concentrations up to 10 μM . While direct target profiling data for CAS 2034450-83-2 beyond TRPV1 are not publicly available, the class-level precedent established by structurally related 5-pyrazolyl ureas—such as compound GeGe-3, which exhibits anti-angiogenic activity in HUVEC proliferation assays [2], and pyrazolyl-ureas reported as potent inhibitors of interleukin-8-induced neutrophil chemotaxis [3]—suggests that CAS 2034450-83-2 may possess a broader polypharmacology profile than highly optimized, target-selective TRPV1 ligands. This inference is supported by the distinct 4-methoxybenzyl urea pharmacophore, which has been identified as a privileged fragment for kinase hinge-region binding in multiple pyrazolyl-urea series [1].

pyrazolyl-urea kinase inhibition anti-angiogenesis multitarget profiling p38-MAPK Src kinase

Recommended Application Scenarios for 1-(4-Methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034450-83-2) Based on Quantitative Evidence


Low-Affinity TRPV1 Negative Control for Selectivity Profiling of High-Affinity TRPV1 Antagonists or Agonists

Given its ~14 μM Ki at hTRPV1 [1], CAS 2034450-83-2 is best deployed as a low-affinity control compound in TRPV1 selectivity panels. When screening a candidate TRPV1 antagonist or agonist (e.g., a lead compound with IC₅₀ < 100 nM), inclusion of CAS 2034450-83-2 at matched concentrations (1–10 μM) can help establish a quantitative activity baseline, enabling discrimination between specific TRPV1-mediated effects and assay interference or off-target contributions. This application is supported by the ~1,200- to >4,600-fold affinity gap versus MDR-652 and SB-705498, respectively.

Structure-Activity Relationship (SAR) Anchor Point for Pyrazolyl-Urea TRPV1 Ligand Optimization Programs

The 4-methoxybenzyl urea terminus of CAS 2034450-83-2 represents a distinct SAR divergence point from ethyl-, phenyl-, and chlorophenyl-substituted analogs in the same pyrazolyl-urea series [1][2]. Medicinal chemistry teams can use this compound as a reference anchor to systematically evaluate how incremental urea N-substituent modifications (e.g., 4-methoxybenzyl → 3-methoxybenzyl → 4-ethoxybenzyl → 4-trifluoromethoxybenzyl) impact TRPV1 affinity, selectivity, and physicochemical properties. The XLogP3 of 2.6 provides a moderate-lipophilicity baseline that may be favorable for further optimization within CNS drug-like chemical space.

Multitarget Kinase/TRPV1 Chemical Probe Starting Point with Broad-Panel Selectivity Profiling Requirement

Based on the established polypharmacology of the pyrazolyl-urea scaffold—including Src, p38-MAPK, and TrKA inhibition [1]—CAS 2034450-83-2 should be considered by academic screening laboratories and core facilities as a candidate for broad-panel kinase profiling coupled with TRPV1 functional assays. This compound offers a structurally characterized, synthetically accessible entry point for investigating the intersection of kinase inhibition and TRPV1 antagonism, provided that procurement is paired with a commitment to comprehensive selectivity screening (e.g., 50+ kinase panel plus CEREP/SAFETYscan).

Physicochemical Benchmark for Pyrazolyl-Urea Compound Library Design

With computed descriptors of MW 370.47, XLogP3 2.6, TPSA 96.4 Ų, HBD 2, and HBA 4 [1], CAS 2034450-83-2 resides within favorable oral drug-like property space. Compound library designers and computational chemistry groups can use this compound as a physicochemical benchmark when designing focused pyrazolyl-urea libraries, ensuring that newly enumerated virtual compounds do not drift into unfavorable property ranges (e.g., MW > 500, XLogP3 > 5) relative to this medium-lipophilicity reference point.

Quote Request

Request a Quote for 1-(4-methoxybenzyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.